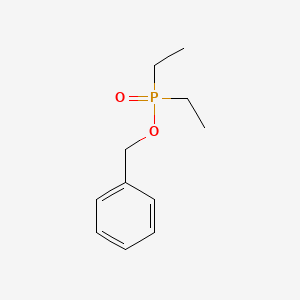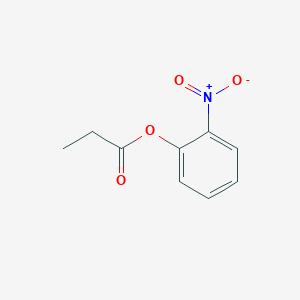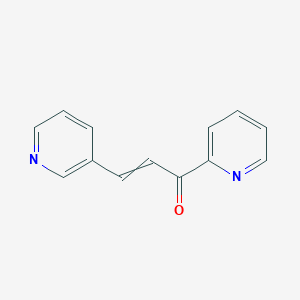
1-(Pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one is a heterocyclic compound featuring two pyridine rings connected by a prop-2-en-1-one linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one typically involves the condensation of pyridine derivatives with appropriate aldehydes or ketones. One common method is the reaction of 2-pyridinecarboxaldehyde with 3-pyridinecarboxaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the pyridine rings, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Corresponding pyridine N-oxides.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-Pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its anticancer properties, particularly as a glycolysis inhibitor.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of glycolysis in cancer cells. It targets key enzymes involved in the glycolytic pathway, thereby reducing the energy supply to rapidly proliferating cells. This mechanism is particularly effective in cancer cells that rely heavily on glycolysis for energy production .
Comparación Con Compuestos Similares
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in a six-membered ring.
Pyrimidine: Similar to pyridine but with two nitrogen atoms in the ring.
Quinoline: Contains a fused benzene and pyridine ring.
Uniqueness: 1-Pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one is unique due to its dual pyridine rings connected by a prop-2-en-1-one linker, which imparts distinct electronic and steric properties. This structure allows for specific interactions with biological targets and makes it a versatile scaffold for further chemical modifications .
Propiedades
Número CAS |
13344-54-2 |
|---|---|
Fórmula molecular |
C13H10N2O |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
1-pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10N2O/c16-13(12-5-1-2-9-15-12)7-6-11-4-3-8-14-10-11/h1-10H |
Clave InChI |
AQIFCKDIMWXKDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)C=CC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


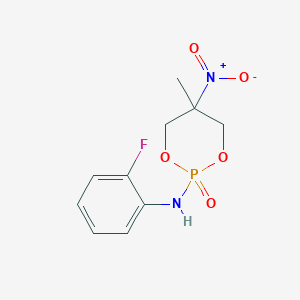

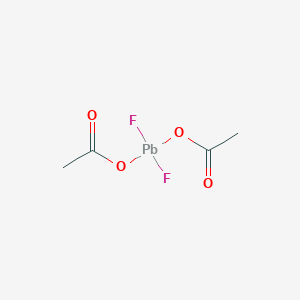
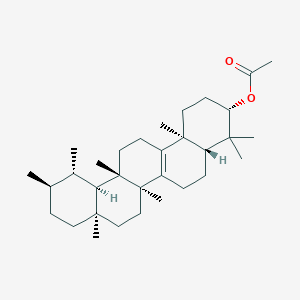
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)

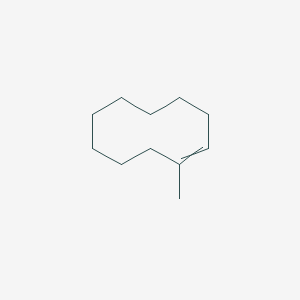

![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)


